molecular formula C15H19Br3N2O B11978795 N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide

N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide

Cat. No.: B11978795
M. Wt: 483.0 g/mol
InChI Key: GWIUVAIUBNKGEM-UHFFFAOYSA-N
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Description

N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide is a complex organic compound with the molecular formula C15H19Br3N2O and a molecular weight of 483.043 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with a tribromoethyl group and a cyclohexylamino group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. Safety measures are also critical due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

    Reduction: Reduction reactions can remove bromine atoms or reduce other functional groups within the molecule.

    Substitution: The tribromoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different brominated derivatives, while reduction can produce de-brominated compounds or amines.

Scientific Research Applications

N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide involves its interaction with molecular targets within cells. The tribromoethyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclohexylamino group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tribromoethyl group enhances its reactivity, while the cyclohexylamino group contributes to its binding affinity and specificity.

Properties

Molecular Formula

C15H19Br3N2O

Molecular Weight

483.0 g/mol

IUPAC Name

N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide

InChI

InChI=1S/C15H19Br3N2O/c16-15(17,18)14(19-12-9-5-2-6-10-12)20-13(21)11-7-3-1-4-8-11/h1,3-4,7-8,12,14,19H,2,5-6,9-10H2,(H,20,21)

InChI Key

GWIUVAIUBNKGEM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(C(Br)(Br)Br)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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